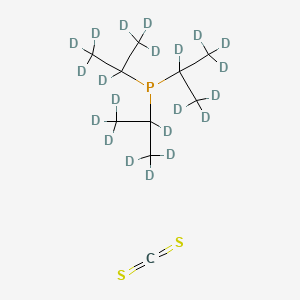

Tri-iso-propyl-d21-phosphine carbon disulfide complex-d21

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C10H21PS2 |

|---|---|

Molekulargewicht |

257.5 g/mol |

IUPAC-Name |

methanedithione;tris(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)phosphane |

InChI |

InChI=1S/C9H21P.CS2/c1-7(2)10(8(3)4)9(5)6;2-1-3/h7-9H,1-6H3;/i1D3,2D3,3D3,4D3,5D3,6D3,7D,8D,9D; |

InChI-Schlüssel |

ROEXXGIFVMDCOF-QDOBEYKPSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])P(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H].C(=S)=S |

Kanonische SMILES |

CC(C)P(C(C)C)C(C)C.C(=S)=S |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The PROTAC BETd-260: A Technical Guide to Targeted Protein Degradation

Executive Summary

The landscape of targeted therapy is undergoing a paradigm shift, moving beyond simple inhibition to induced protein degradation. Proteolysis-targeting chimeras (PROTACs) represent the vanguard of this new modality, offering the potential for greater potency, selectivity, and the ability to target proteins previously considered "undruggable".[1] This guide provides an in-depth technical overview of BETd-260 (also known as ZBC260), a highly potent PROTAC designed to degrade the Bromodomain and Extra-Terminal (BET) family of proteins. BET proteins, particularly BRD2, BRD3, and BRD4, are critical epigenetic readers that regulate the transcription of key oncogenes, making them compelling targets in oncology.[2][3] This document will delve into the mechanism of action, synthesis, preclinical efficacy, and key experimental protocols for BETd-260, serving as a comprehensive resource for researchers and drug development professionals.

Introduction: The Rationale for BET Protein Degradation

The BET family of proteins (BRD2, BRD3, BRD4, and the testis-specific BRDT) are fundamental regulators of gene transcription.[2][3][] They act as "epigenetic readers" by recognizing and binding to acetylated lysine residues on histone tails through their tandem bromodomains.[2] This interaction is crucial for the recruitment of transcriptional machinery to promoters and super-enhancers, which are large clusters of enhancers that drive the expression of lineage-defining and oncogenic genes, most notably c-MYC.[1][5]

Given their central role in transcriptional regulation, the dysregulation of BET proteins is a hallmark of numerous cancers, including hematological malignancies and solid tumors.[5][6] While small-molecule inhibitors of BET bromodomains have shown clinical potential, they often require high and sustained target occupancy to be effective. PROTACs like BETd-260 offer a distinct advantage by harnessing the cell's own ubiquitin-proteasome system to catalytically eliminate the target protein, leading to a more profound and durable biological response at significantly lower concentrations.[1]

Physicochemical Properties and Synthesis of BETd-260

BETd-260 is a heterobifunctional molecule meticulously designed to bridge a BET protein with an E3 ubiquitin ligase.

| Property | Value | Source |

| CAS Number | 2093388-62-4 | [7][8] |

| Alternate Names | ZBC260, Compound 23 | [2][7] |

| Molecular Formula | C43H46N10O6 | [9] |

| Molecular Weight | 798.89 g/mol | [9] |

| Appearance | Off-white to yellow solid | [7] |

| Solubility | Soluble in DMSO | [10] |

Chemical Synthesis

The synthesis of BETd-260 involves the strategic coupling of a BET-binding moiety, a linker, and an E3 ligase-recruiting ligand. The key steps for the synthesis of compound 23 (BETd-260) are outlined in the work by Zhou et al. (2018). While a detailed, step-by-step protocol is beyond the scope of this guide, the general synthetic strategy involves the preparation of a key intermediate, which is then coupled with the E3 ligase ligand and the BET inhibitor moiety through a series of reactions, including amide condensation and Sonogashira coupling, followed by reduction and deprotection steps. For a detailed synthetic scheme, researchers are directed to the supplementary information of the original publication.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

BETd-260 functions as a classic PROTAC, inducing the degradation of its target proteins through the formation of a ternary complex.

-

Ternary Complex Formation : BETd-260 simultaneously binds to a bromodomain of a BET protein (BRD2, BRD3, or BRD4) and the Cereblon (CRBN) E3 ubiquitin ligase.[5][6][7] This forms a transient ternary complex of [BET protein]-[BETd-260]-[CRBN].

-

Ubiquitination : The proximity induced by the ternary complex allows the E3 ligase to transfer ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the BET protein.

-

Proteasomal Degradation : The polyubiquitinated BET protein is then recognized and degraded by the 26S proteasome.

-

Catalytic Cycle : After the degradation of the target protein, BETd-260 is released and can engage another BET protein and E3 ligase, enabling a catalytic mode of action.

Caption: Mechanism of action for BETd-260.

Biological Activity and Therapeutic Applications

BETd-260 has demonstrated exceptionally potent and broad anti-cancer activity in a variety of preclinical models.

In Vitro Potency

BETd-260 induces the degradation of BRD2, BRD3, and BRD4 at picomolar to low nanomolar concentrations in cancer cell lines.[2] This leads to potent suppression of cell viability.

| Cell Line | Cancer Type | IC50 / EC50 | Key Effects | Reference(s) |

| RS4;11 | Acute Leukemia | 51 pM (IC50) | Potent degradation of BRD2/3/4 at 30-100 pM. | [2][7][11] |

| MOLM-13 | Acute Leukemia | 2.2 nM (IC50) | Induction of apoptosis. | [7][11] |

| HepG2, BEL-7402 | Hepatocellular Carcinoma | Low nM range | Robust apoptosis induction. | [12] |

| MNNG/HOS, Saos-2 | Osteosarcoma | 1.8 nM, 1.1 nM (EC50) | Complete depletion of BET proteins. | |

| SUM159, SUM149 | Triple-Negative Breast Cancer | Low nM range | Reduction of cancer stem cell populations. | [1] |

In Vivo Efficacy

In xenograft models, BETd-260 has shown remarkable tumor growth inhibition and even regression without significant toxicity.

| Xenograft Model | Cancer Type | Dosing Regimen | Outcome | Reference(s) |

| RS4;11 | Acute Leukemia | 5 mg/kg, i.v. | >90% tumor regression, no observed toxicity. | [7][11] |

| HepG2, BEL-7402 | Hepatocellular Carcinoma | i.v. 3 times/week for 3 weeks | Profound inhibition of tumor growth. | [12] |

| MNNG/HOS | Osteosarcoma | 5 mg/kg, i.v. 3 times/week for 3 weeks | ~94% tumor growth inhibition. |

Downstream Signaling Pathways

The degradation of BET proteins by BETd-260 leads to significant changes in gene expression and downstream signaling.

-

c-Myc Downregulation : As a master regulator of cell proliferation, the suppression of c-Myc is a key consequence of BET protein degradation and a major contributor to the anti-cancer effects of BETd-260.[2][8][12]

-

Induction of Apoptosis : BETd-260 modulates the expression of Bcl-2 family proteins, suppressing anti-apoptotic members like Mcl-1 and Bcl-2, while increasing pro-apoptotic proteins such as Bad and Noxa.[9][11][12] This culminates in the activation of caspases and PARP cleavage, leading to programmed cell death.[11][12]

-

Inflammatory Signaling : In triple-negative breast cancer models, ZBC260 has been shown to downregulate inflammatory signaling pathways, which may contribute to its ability to suppress cancer stemness.

-

Wnt/β-catenin Signaling : In glioma cells, ZBC260 has been reported to inhibit tumor progression by repressing the Wnt/β-catenin signaling pathway.

Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature for studying BETd-260. Researchers should optimize these protocols for their specific cell lines and experimental systems.

Cell Viability Assay (CCK-8/WST-8)

This protocol assesses the effect of BETd-260 on cell proliferation.

-

Cell Seeding : Seed cells in a 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of appropriate culture medium.

-

Compound Treatment : Prepare serial dilutions of BETd-260 in culture medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (e.g., DMSO) wells.

-

Incubation : Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.[7]

-

Assay : Add 10 µL of CCK-8 or WST-8 reagent to each well and incubate for 1-4 hours.

-

Measurement : Measure the absorbance at 450 nm using a microplate reader.

-

Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blotting for BET Protein Degradation

This protocol is used to confirm the degradation of target proteins.

-

Cell Treatment : Plate cells and treat with various concentrations of BETd-260 (e.g., 1 nM to 100 nM) or a fixed concentration for different time points (e.g., 1, 3, 6, 12, 24 hours).[12]

-

Cell Lysis : Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE : Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation : Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., Actin or Tubulin) overnight at 4°C.

-

Secondary Antibody Incubation : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Caption: A typical workflow for Western Blot analysis.

Conclusion and Future Directions

BETd-260 stands out as an exceptionally potent and efficacious degrader of the BET protein family.[2] Its ability to induce rapid and profound degradation of BRD2, BRD3, and BRD4 at picomolar concentrations translates to remarkable anti-tumor activity in a wide range of preclinical cancer models.[2][][11] The catalytic nature of PROTACs, like BETd-260, offers a significant advantage over traditional inhibitors, potentially leading to more durable responses and overcoming resistance mechanisms.

The compelling preclinical data for BETd-260 strongly supports its further evaluation as a potential therapeutic agent for various human cancers.[] Future research should focus on identifying predictive biomarkers of response, exploring rational combination therapies to enhance efficacy and combat potential resistance, and ultimately, advancing this promising molecule into clinical trials.

References

- 1. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Continuing Education for Nurses - Unlimited Nursing CEUs | CEUfast [ceufast.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The BET degrader ZBC260 suppresses stemness and tumorigenesis and promotes differentiation in triple-negative breast cancer by disrupting inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enhanced Toluene Combustion over Cryptomelane Catalysts: Influence of Cu Doping on Physicochemical Properties and Catalytic Performance | MDPI [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. Methane - Wikipedia [en.wikipedia.org]

- 12. BETd-260 | Epigenetic Reader Domain | TargetMol [targetmol.com]

A Comprehensive Technical Guide to the Fundamental Chemistry of Deuterium-Labeled Phosphine Ligands

This guide provides an in-depth exploration of the fundamental chemistry of deuterium-labeled phosphine ligands, tailored for researchers, scientists, and professionals in drug development. We will delve into the synthesis, characterization, and application of these powerful tools, moving beyond simple protocols to explain the underlying principles and rationale that drive their effective use in modern chemistry.

The Strategic Advantage of Isotopic Labeling: Why Deuterium?

In the intricate world of reaction mechanisms and catalyst development, understanding the precise role and fate of each molecular component is paramount. Deuterium (²H), a stable, non-radioactive isotope of hydrogen, offers a subtle yet powerful means to probe these details. By selectively replacing hydrogen atoms with deuterium in phosphine ligands, we can unlock a wealth of information that would otherwise remain inaccessible.

The primary advantages of using deuterium-labeled phosphine ligands stem from the Kinetic Isotope Effect (KIE) . The C-D bond is stronger and vibrates at a lower frequency than the C-H bond. Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond. By observing changes in reaction rates upon isotopic substitution, we can pinpoint the involvement of specific C-H bonds in rate-determining steps of a catalytic cycle.

Furthermore, deuterium serves as an invaluable spectroscopic probe. In ¹H NMR spectroscopy, the absence of a signal at a specific chemical shift indicates successful deuteration. Conversely, ²H NMR provides a direct window into the labeled positions. In mass spectrometry, the increase in molecular weight upon deuteration provides a clear confirmation of isotopic incorporation.

Synthetic Strategies for Deuterium Incorporation

The synthesis of deuterium-labeled phosphine ligands requires careful planning and execution. The choice of synthetic route depends on the desired position of the label, the required level of isotopic enrichment, and the stability of the starting materials and intermediates.

Synthesis from Deuterated Precursors

This is often the most straightforward approach, providing high levels of isotopic enrichment at specific, predetermined sites. The general workflow involves the use of commercially available or custom-synthesized deuterated building blocks.

Experimental Protocol: Synthesis of Triphenylphosphine-d₁₅

This protocol describes the synthesis of triphenylphosphine-d₁₅ (d₁₅-TPP) from bromobenzene-d₅, a common deuterated precursor.

-

Grignard Reagent Formation:

-

In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add magnesium turnings (1.2 eq).

-

Activate the magnesium with a small crystal of iodine.

-

Add anhydrous diethyl ether or THF as the solvent.

-

Slowly add a solution of bromobenzene-d₅ (1.0 eq) in the chosen solvent to the magnesium suspension.

-

The reaction is exothermic and should be controlled by the rate of addition. Gentle heating may be required to initiate the reaction.

-

Once the reaction is initiated, continue stirring at room temperature or gentle reflux until all the magnesium has been consumed. The formation of the Grignard reagent, phenyl-d₅-magnesium bromide, is indicated by the disappearance of the magnesium and the formation of a cloudy grey solution.

-

-

Reaction with Phosphorus Trichloride:

-

Cool the Grignar_d reagent solution to 0 °C in an ice bath.

-

Slowly add a solution of phosphorus trichloride (PCl₃, 0.33 eq) in the same anhydrous solvent to the stirred Grignard solution.

-

The reaction is highly exothermic and should be performed with caution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether or another suitable organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude triphenylphosphine-d₁₅ by recrystallization from a suitable solvent such as ethanol or isopropanol.

-

Diagram: Synthesis of Triphenylphosphine-d₁₅

Caption: Synthetic workflow for triphenylphosphine-d₁₅.

H-D Exchange Reactions

Experimental Protocol: Deuteration of a Phosphine Ligand via H-D Exchange

This protocol provides a general procedure for the deuteration of a phosphine ligand bearing acidic protons, for example, at the ortho-positions of a phenyl group, using a base and a deuterium source.

-

Reaction Setup:

-

In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the phosphine ligand (1.0 eq) in a suitable anhydrous solvent (e.g., THF-d₈).

-

Add a strong base, such as n-butyllithium or LDA (1.1 eq), dropwise at a low temperature (e.g., -78 °C) to deprotonate the desired position.

-

Stir the reaction mixture at this temperature for a specified period to ensure complete deprotonation.

-

-

Deuterium Quench:

-

Quench the reaction by adding a deuterium source, such as D₂O or CD₃OD, to the reaction mixture at low temperature.

-

Allow the mixture to slowly warm to room temperature.

-

-

Work-up and Purification:

-

Perform an aqueous work-up to remove any remaining base and salts.

-

Extract the product into an organic solvent.

-

Dry the organic layer over an anhydrous drying agent.

-

Remove the solvent under reduced pressure.

-

Purify the deuterated phosphine ligand by column chromatography or recrystallization.

-

Characterization of Deuterium-Labeled Phosphine Ligands

Rigorous characterization is essential to confirm the position and extent of deuterium incorporation. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

-

¹H NMR: The most direct evidence of successful deuteration is the disappearance or significant reduction in the intensity of the proton signal at the corresponding chemical shift.

-

²H NMR: This technique provides a direct observation of the deuterium nuclei. The chemical shifts in ²H NMR are identical to those in ¹H NMR, offering a clear confirmation of the labeling position.

-

³¹P NMR: While not directly observing the deuterium, changes in the coupling patterns of the phosphorus nucleus to adjacent protons can sometimes provide indirect evidence of deuteration.

Mass Spectrometry

Mass spectrometry is a powerful tool for determining the overall level of deuterium incorporation. The molecular ion peak (M⁺) in the mass spectrum will shift to a higher m/z value corresponding to the number of deuterium atoms incorporated. For example, the incorporation of one deuterium atom will increase the molecular weight by approximately 1.006 Da. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, confirming the elemental composition and the presence of deuterium.

Table 1: Expected Mass Shifts for Deuterated Triphenylphosphine

| Compound | Formula | Monoisotopic Mass (Da) | Mass Shift from d₀-TPP (Da) |

| Triphenylphosphine (d₀-TPP) | C₁₈H₁₅P | 262.0911 | 0 |

| Triphenylphosphine-d₅ | C₁₈H₁₀D₅P | 267.1226 | +5.0315 |

| Triphenylphosphine-d₁₅ | C₁₈D₁₅P | 277.1856 | +15.0945 |

Applications in Mechanistic Elucidation and Catalysis

The true value of deuterium-labeled phosphine ligands lies in their application to solve complex chemical problems.

Mechanistic Studies

By strategically placing deuterium labels within a phosphine ligand, chemists can gain deep insights into reaction mechanisms. For example, if a C-H bond on the ligand is suspected to be involved in a C-H activation or an agostic interaction, replacing that hydrogen with deuterium and observing a kinetic isotope effect can provide strong evidence for its participation in the rate-determining step.

Diagram: Probing C-H Activation with a Deuterated Ligand

Caption: The kinetic isotope effect in mechanistic studies.

Catalyst Development

In some cases, the deuteration of phosphine ligands can lead to improved catalyst performance. This can occur if the decomposition of the catalyst proceeds through a pathway involving the cleavage of a C-H bond on the ligand. By replacing this hydrogen with a stronger C-D bond, the rate of catalyst decomposition can be slowed, leading to a more robust and longer-lived catalyst. This strategy has been successfully employed to enhance the efficiency of various catalytic processes.

Conclusion

Deuterium-labeled phosphine ligands are indispensable tools in the arsenal of the modern chemist. Their synthesis, while requiring careful execution, unlocks a level of mechanistic detail and potential for catalyst improvement that is often unattainable through other means. By understanding the fundamental principles of their preparation, characterization, and application, researchers can leverage the subtle power of isotopic labeling to push the boundaries of chemical innovation.

Technical Guide: Characterization and Molecular Weight Determination of Tri-iso-propyl-d21-phosphine Carbon Disulfide Complex (C₁₀D₂₁PS₂)

Abstract

This technical guide provides a comprehensive analysis of the molecular weight of the tri-iso-propyl-d21-phosphine carbon disulfide complex. As isotopically labeled compounds are critical tools in modern drug discovery and development, particularly for pharmacokinetic (PK) and metabolism (DMPK) studies, precise characterization of their physical properties is paramount.[1][2][3] This document details the step-by-step calculation of both the monoisotopic mass, essential for high-resolution mass spectrometry, and the average molecular weight. Furthermore, it outlines an experimental workflow for the empirical verification of this mass, ensuring scientific rigor and trustworthiness in research applications. This guide is intended for researchers, chemists, and drug development professionals who utilize deuterated compounds as internal standards or metabolically stabilized drug candidates.[4][5]

Introduction to the Compound

Chemical Identity and Structure

The compound in focus is a zwitterionic adduct formed between fully deuterated tri-iso-propyl-phosphine (P(C₃D₇)₃) and carbon disulfide (CS₂). The phosphine, a bulky and electron-rich ligand, acts as a nucleophile, attacking the electrophilic carbon atom of carbon disulfide. This results in the formation of a stable complex with the chemical formula C₁₀D₂₁PS₂ .

The structure consists of a central phosphorus atom bonded to three perdeuterated isopropyl groups and the carbon atom of a carbon disulfide moiety. This adduct is significant in organometallic chemistry and serves as a well-defined, isotopically labeled molecule.

The Significance of Deuteration in Drug Development

The substitution of hydrogen with its stable, heavier isotope, deuterium (²H or D), is a strategic tool in pharmaceutical sciences.[3] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference can lead to a slower rate of metabolic breakdown by enzymes, a phenomenon known as the "kinetic isotope effect."[1]

Key advantages of using deuterated compounds include:

-

Improved Metabolic Stability: Slower metabolism can increase a drug's half-life, potentially reducing dosing frequency.[1][3][4]

-

Reduced Toxic Metabolites: By altering metabolic pathways, deuteration can decrease the formation of harmful byproducts.[1]

-

Enhanced Pharmacokinetic Profiles: Strategic deuteration can lead to more predictable drug absorption, distribution, metabolism, and excretion.[3][4]

-

Internal Standards: Fully deuterated compounds are ideal internal standards for quantitative bioanalysis using mass spectrometry, as they co-elute with the non-labeled analyte but are easily distinguished by their mass difference.

Molecular Weight Calculation

The molecular weight of a compound can be expressed in two primary ways: monoisotopic mass and average molecular weight. For the precise identification required in mass spectrometry, the monoisotopic mass is the most relevant value.[6][7][8]

-

Monoisotopic Mass: Calculated by summing the masses of the most abundant stable isotope of each element in the molecule.[7][8][9] This is the exact theoretical mass of a single molecule containing only these specific isotopes.

-

Average Molecular Weight: A weighted average of the masses of all naturally occurring isotopes of each element, based on their natural abundance.[7][10] This value is used for bulk materials and stoichiometric calculations.

Elemental Composition and Atomic Masses

The molecular formula is C₁₀D₂₁PS₂ . The calculations are based on the masses of the most abundant isotopes provided by the IUPAC Commission on Isotopic Abundances and Atomic Weights and the Physical Measurement Laboratory of NIST.

Calculation of Monoisotopic Mass

The monoisotopic mass is calculated by multiplying the count of each element by the mass of its most abundant isotope and summing the results.

| Element | Symbol | Count | Monoisotopic Mass (u) | Total Mass (u) |

| Carbon | ¹²C | 10 | 12.0000000 | 120.0000000 |

| Deuterium | ²H | 21 | 2.01410178 | 42.29613738 |

| Phosphorus | ³¹P | 1 | 30.97376200 | 30.97376200 |

| Sulfur | ³²S | 2 | 31.97207117 | 63.94414234 |

| Total | 257.21404172 |

Calculated Monoisotopic Mass = 257.2140 u

Calculation of Average Molecular Weight

The average molecular weight uses the standard atomic weight of each element, which accounts for the natural abundance of all stable isotopes.[10]

| Element | Symbol | Count | Standard Atomic Weight (u) | Total Mass (u) |

| Carbon | C | 10 | 12.011[17][18][19] | 120.11 |

| Deuterium | D | 21 | 2.014[20][21][22] | 42.294 |

| Phosphorus | P | 1 | 30.974[23][24][25] | 30.974 |

| Sulfur | S | 2 | 32.065[26][27] | 64.13 |

| Total | 257.508 |

Calculated Average Molecular Weight = 257.51 g/mol

Recommended Experimental Verification

While theoretical calculations are precise, empirical verification is a cornerstone of scientific integrity. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for confirming the molecular weight of a novel or isotopically labeled compound.

Principle of High-Resolution Mass Spectrometry (HRMS)

HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically < 5 ppm). This allows for the unambiguous determination of a compound's elemental composition by comparing the measured accurate mass to the calculated monoisotopic mass.

Protocol: Verification by Direct Infusion HRMS

Step-by-Step Methodology:

-

Sample Preparation:

-

Dissolve a small quantity (~1 mg) of the C₁₀D₂₁PS₂ complex in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1-10 µg/mL.

-

Add a small amount of acid (e.g., 0.1% formic acid) if analyzing in positive ion mode to promote protonation ([M+H]⁺).

-

-

Instrument Calibration:

-

Calibrate the HRMS instrument according to the manufacturer's protocol using a known calibration standard mixture. Ensure the mass accuracy is within the acceptable range (e.g., < 2 ppm).

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Acquire data in full scan mode over a relevant m/z range (e.g., m/z 100-500). Use an appropriate ionization technique, such as Electrospray Ionization (ESI).

-

The expected ion in positive mode would be the protonated molecule, [M+H]⁺, with a theoretical m/z of 258.2218 .

-

-

Data Analysis:

-

Process the acquired spectrum to identify the peak corresponding to the analyte.

-

Compare the experimentally measured m/z value of the most intense peak in the isotopic cluster to the calculated monoisotopic mass of the expected ion.

-

Calculate the mass error in parts-per-million (ppm) to confirm the accuracy.

-

Conclusion

The tri-iso-propyl-d21-phosphine carbon disulfide complex (C₁₀D₂₁PS₂) has a calculated monoisotopic mass of 257.2140 u and an average molecular weight of 257.51 g/mol . These values are fundamental for the accurate use of this compound in quantitative and qualitative analytical applications. For definitive identification and quality control, it is strongly recommended that the theoretically calculated monoisotopic mass be confirmed empirically using high-resolution mass spectrometry, as detailed in the provided workflow. Adherence to this self-validating system of calculation and verification ensures the highest degree of scientific trustworthiness.

References

- 1. clearsynthdiscovery.com [clearsynthdiscovery.com]

- 2. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. biology.stackexchange.com [biology.stackexchange.com]

- 7. pediaa.com [pediaa.com]

- 8. Monoisotopic mass - Wikipedia [en.wikipedia.org]

- 9. Bioschemas - Monoisotopicmolecularweight [bioschemas.org]

- 10. Atomic/Molar mass [westfield.ma.edu]

- 11. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 12. Deuterium - Wikipedia [en.wikipedia.org]

- 13. Isotopes of hydrogen - Wikipedia [en.wikipedia.org]

- 14. Atomic Weight of Phosphorus | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 15. Phosphorus | P (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Atomic Weights and Isotopic Compositions for Sulfur [physics.nist.gov]

- 17. quora.com [quora.com]

- 18. webqc.org [webqc.org]

- 19. youtube.com [youtube.com]

- 20. Deuterium | Definition, Symbol, Production, & Facts | Britannica [britannica.com]

- 21. byjus.com [byjus.com]

- 22. Deuterium - Definition, Uses, and Properties | Turito [turito.com]

- 23. Phosphorus - Wikipedia [en.wikipedia.org]

- 24. Phosphorus | Definition, Uses, & Facts | Britannica [britannica.com]

- 25. A brief note on Atomic Mass of Phosphorus [unacademy.com]

- 26. echemi.com [echemi.com]

- 27. quora.com [quora.com]

An In-Depth Technical Guide on the Isotopic Enrichment of Tri-iso-propyl-d21-phosphine Carbon Disulfide Complex-d21

Introduction: The Significance of Isotopically Labeled Phosphine Ligands

In the landscape of modern pharmaceutical research and development, the use of stable isotope-labeled (SIL) compounds is indispensable. These molecules, wherein one or more atoms have been replaced by a heavier, non-radioactive isotope, serve as invaluable tools in quantitative bioanalytical studies, particularly those involving mass spectrometry.[1] The incorporation of deuterium (²H or D) into drug candidates or their synthetic precursors allows for precise tracking and quantification in complex biological matrices, aiding in absorption, distribution, metabolism, and excretion (ADME) studies.[2]

Tertiary phosphines are a critical class of ligands in organometallic chemistry, widely employed in transition-metal-catalyzed reactions that are fundamental to the synthesis of active pharmaceutical ingredients (APIs). Tri-iso-propyl-phosphine, in particular, is a bulky and electron-rich ligand known for its ability to stabilize catalytic intermediates and promote challenging chemical transformations.[3][4] The deuterated analogue, Tri-iso-propyl-d21-phosphine, provides a powerful tool for mechanistic studies and as an internal standard in quantitative analyses.

However, trialkylphosphines are often pyrophoric or highly sensitive to air and moisture, complicating their handling and long-term storage.[5][6] A common and effective strategy to stabilize these valuable reagents is to form an adduct with carbon disulfide (CS₂). The resulting Tri-iso-propyl-d21-phosphine carbon disulfide complex is a stable, crystalline solid that can be easily handled and stored, readily releasing the free phosphine upon demand for use in chemical reactions.

This technical guide provides a comprehensive overview of the synthesis, characterization, and handling of Tri-iso-propyl-d21-phosphine carbon disulfide complex-d21, designed for researchers, chemists, and drug development professionals. We will delve into the causal reasoning behind the synthetic strategy, provide detailed experimental protocols, and outline the analytical techniques required to validate the isotopic enrichment and purity of the final product.

Part 1: Synthesis of Tri-iso-propyl-d21-phosphine

The synthesis of perdeuterated tri-iso-propyl-phosphine is most effectively achieved through a Grignard reaction, a cornerstone of C-P bond formation.[7] This approach is analogous to the synthesis of other sterically hindered phosphines, such as the deuterated tri-tert-butyl phosphine.[8][9] The core principle involves the reaction of a deuterated isopropyl Grignard reagent with phosphorus trichloride (PCl₃).

Diagram of the Synthetic Workflow

Caption: Workflow for the synthesis of Tri-iso-propyl-d21-phosphine.

Experimental Protocol: Synthesis of Tri-iso-propyl-d21-phosphine

Safety Precaution: Tri-iso-propyl-phosphine is pyrophoric and reacts violently with water. All manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.[5][6][10] Anhydrous solvents are essential.

Materials:

-

Isopropyl-d7 bromide (assuming 98-99 atom % D)

-

Magnesium turnings

-

Phosphorus trichloride (PCl₃), distilled

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution, degassed

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and argon inlet, place magnesium turnings (1.2 eq.).

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add anhydrous diethyl ether to cover the magnesium.

-

In the dropping funnel, prepare a solution of isopropyl-d7 bromide (1.0 eq.) in anhydrous diethyl ether.

-

Add a small portion of the bromide solution to initiate the reaction (indicated by heat evolution and disappearance of the iodine color).

-

Once initiated, add the remaining isopropyl-d7 bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with Phosphorus Trichloride:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

In a separate dropping funnel, dilute freshly distilled phosphorus trichloride (0.33 eq.) with anhydrous diethyl ether.

-

Add the PCl₃ solution dropwise to the stirred Grignard reagent solution, maintaining the temperature below 10 °C. The reaction is highly exothermic.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then stir for an additional 2-3 hours.

-

-

Workup and Isolation:

-

Cool the reaction mixture back to 0 °C.

-

Slowly and carefully quench the reaction by the dropwise addition of degassed, saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel. Separate the ethereal layer.

-

Extract the aqueous layer with two additional portions of diethyl ether.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the solution under an inert atmosphere.

-

Remove the solvent by distillation at atmospheric pressure, then distill the crude product under reduced pressure to obtain pure Tri-iso-propyl-d21-phosphine as a colorless liquid.

-

Part 2: Formation of the Carbon Disulfide Complex

The reaction of a tertiary phosphine with carbon disulfide is a classic example of nucleophilic attack by the phosphorus atom on the electrophilic carbon of CS₂. This forms a zwitterionic adduct, which is a stable, easily handled solid.[11] This derivatization is crucial for the safe storage and handling of the air-sensitive phosphine.

Diagram of the Complexation Reaction

Caption: Formation of the zwitterionic phosphine-CS₂ adduct.

Experimental Protocol: Complex Formation

Safety Precaution: Carbon disulfide is highly flammable, volatile, and toxic.[8][9][12][13] Handle only in a well-ventilated fume hood, away from ignition sources. Wear appropriate personal protective equipment (PPE).

Materials:

-

Tri-iso-propyl-d21-phosphine

-

Carbon disulfide (CS₂), analytical grade

-

Anhydrous hexane

Procedure:

-

Under an inert atmosphere, dissolve the freshly distilled Tri-iso-propyl-d21-phosphine (1.0 eq.) in a minimal amount of anhydrous hexane.

-

Cool the solution to 0 °C.

-

Slowly add carbon disulfide (1.1 eq.) dropwise with stirring.

-

A precipitate (typically red or orange) will form immediately.

-

Continue stirring at 0 °C for 30 minutes.

-

Isolate the solid product by filtration under an inert atmosphere.

-

Wash the solid with cold, anhydrous hexane to remove any unreacted starting materials.

-

Dry the product under vacuum to yield the this compound as a stable solid. The product should be stored under an inert atmosphere.[14]

Part 3: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and, most importantly, the isotopic enrichment of the final product. The primary techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation and purity assessment. For this compound, ³¹P, ¹³C, and ²H NMR are particularly informative.

-

³¹P NMR: This is the most direct method to confirm the formation of the phosphine and its adduct. The ³¹P chemical shift is highly sensitive to the electronic environment of the phosphorus atom.[15][16] Upon reaction with CS₂, the ³¹P signal is expected to shift significantly downfield compared to the free phosphine, providing clear evidence of adduct formation.[17]

-

¹³C NMR: In the proton-decoupled ¹³C NMR spectrum, the signal for the isopropyl methine carbons will appear as a doublet due to coupling with the ³¹P nucleus. The methyl carbons will also show coupling. The C=S carbon of the adduct will have a characteristic chemical shift far downfield.[18][19]

-

²H NMR: Deuterium NMR will confirm the sites of isotopic labeling. A single resonance corresponding to all the deuterium atoms on the isopropyl groups is expected.

| Nucleus | Analyte | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Rationale/Comments |

| ³¹P | Free P(i-Pr-d7)₃ | ~ +20 | Singlet | Typical shift for trialkylphosphines. |

| ³¹P | P(i-Pr-d7)₃•CS₂ | ~ +60 to +70 | Singlet | Significant downfield shift upon adduct formation due to change in electronic environment. |

| ¹³C | P(i-Pr-d7)₃•CS₂ | ~ 20-30 (CD) | Doublet (¹JPC) | Methine carbon directly attached to phosphorus. |

| ¹³C | P(i-Pr-d7)₃•CS₂ | ~ 18-22 (CD₃) | Doublet (²JPC) | Methyl carbons. |

| ¹³C | P(i-Pr-d7)₃•CS₂ | ~ 210-220 (CS₂) | Doublet (¹JPC) | Characteristic shift for the carbon in the CS₂ moiety, coupled to phosphorus. |

| ²H | P(i-Pr-d7)₃•CS₂ | ~ 1.2-1.5 | Broad Singlet | Confirms deuteration of the isopropyl groups. |

Table 1: Expected NMR Data for the Isotopic Enrichment Product.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for determining the level of isotopic enrichment.[2] High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion, confirming the elemental composition. The isotopic distribution pattern is then analyzed to calculate the deuterium incorporation.

Methodology for Isotopic Enrichment Calculation:

-

Acquire Mass Spectra: Obtain the mass spectrum of the final product, focusing on the molecular ion cluster.

-

Theoretical Distribution: Calculate the theoretical isotopic distribution for the unlabeled compound (C₁₀H₂₁PS₂) and for the fully deuterated compound (C₁₀D₂₁PS₂) with 100% enrichment.

-

Data Correction: The raw mass spectrum data must be corrected for the natural abundance of heavy isotopes (e.g., ¹³C, ³⁴S).[12] This is often done by subtracting the contribution of natural isotopes, which can be modeled from the spectrum of an unlabeled analytical standard.[20]

-

Calculate Enrichment: The isotopic enrichment is calculated by comparing the relative intensities of the isotopologue peaks in the corrected experimental spectrum to the theoretical patterns.[21][22] For a product with an expected isotopic enrichment of 98 atom % D, the most abundant peak will correspond to the fully deuterated species, with minor peaks representing species with one or more remaining protons.

| Parameter | Value |

| Molecular Formula | C₁₀D₂₁PS₂ |

| Monoisotopic Mass (Unlabeled) | 236.0822 |

| Monoisotopic Mass (d21) | 257.2140 |

| Expected Isotopic Enrichment | > 98 atom % D |

Table 2: Key Mass Spectrometry Data.

Conclusion

The synthesis and stabilization of Tri-iso-propyl-d21-phosphine as its carbon disulfide adduct provide a robust and accessible route to a highly valuable tool for pharmaceutical and chemical research. The synthetic pathway, leveraging a classical Grignard reaction with a deuterated precursor, is a reliable method for achieving high levels of isotopic incorporation. The subsequent formation of the CS₂ complex confers significant stability, mitigating the handling challenges associated with pyrophoric phosphines.

Rigorous analytical characterization using a combination of multinuclear NMR and high-resolution mass spectrometry is paramount to validate the final product. These techniques not only confirm the chemical structure and purity but also provide a quantitative measure of the isotopic enrichment, ensuring the material is fit for its intended purpose in sensitive mechanistic studies or as a high-fidelity internal standard. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently prepare and utilize this important isotopically labeled compound.

References

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. TRIISOPROPYLPHOSPHINE synthesis - chemicalbook [chemicalbook.com]

- 3. Triisopropylphosphine - Wikipedia [en.wikipedia.org]

- 4. Buy Triisopropylphosphine | 6476-36-4 [smolecule.com]

- 5. rsc.org [rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. BJOC - Preparation of phosphines through C–P bond formation [beilstein-journals.org]

- 8. The synthesis of deuteriated tri-tert-butyl phosphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Mechanism of SN2 Disulfide Bond Cleavage by Phosphorous Nucleophiles. Implications for Biochemical Disulfide Reducing Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ElemCor: accurate data analysis and enrichment calculation for high-resolution LC-MS stable isotope labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. echemi.com [echemi.com]

- 15. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 16. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis | MDPI [mdpi.com]

- 17. purehost.bath.ac.uk [purehost.bath.ac.uk]

- 18. Carbon disulfide(75-15-0) 13C NMR spectrum [chemicalbook.com]

- 19. spectrabase.com [spectrabase.com]

- 20. almacgroup.com [almacgroup.com]

- 21. GitHub - meijaj/isotopic-enrichment-calculator: Isotopic enrichment calculator from mass spectra [github.com]

- 22. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Handling and Storage of Air-Sensitive Phosphine Compounds

Introduction

Phosphine compounds are a cornerstone of modern synthetic chemistry, finding indispensable roles as ligands in catalysis, reagents in transformations like the Wittig and Staudinger reactions, and precursors to a diverse array of organophosphorus molecules.[1] However, their utility is intrinsically linked to their high reactivity, particularly their sensitivity to atmospheric oxygen. This guide provides an in-depth technical overview of the principles and practices for the safe and effective handling and storage of these critical but challenging reagents. We will move beyond rote procedural lists to explore the underlying causality for these techniques, empowering researchers to make informed decisions in their daily laboratory work.

The "Why": Understanding the Reactivity of Phosphines

The susceptibility of phosphines to air oxidation stems from the phosphorus atom's lone pair of electrons, which is readily attacked by electrophiles, including molecular oxygen. This oxidation leads to the formation of the corresponding phosphine oxide (R₃P=O), a thermodynamically stable species.[1] This transformation is often exothermic and can, in the case of simple alkyl-substituted phosphines, be rapid enough to cause spontaneous ignition in air.[2] Beyond the loss of the desired reagent, this oxidation can have significant consequences for chemical reactions. The resulting phosphine oxide can act as an unwanted ligand, poison catalysts, or complicate product purification. Therefore, the exclusion of air is not merely a suggestion but a fundamental requirement for success and safety in organophosphorus chemistry.

The Fortress of Inertness: Gloveboxes and Schlenk Lines

The two primary bastions against atmospheric contamination are the glovebox and the Schlenk line.[3][4] The choice between them is dictated by the specific task, the scale of the reaction, and the sensitivity of the phosphine compound.[3]

The Glovebox: A Controlled Environment

A glovebox is a sealed container filled with an inert gas, typically nitrogen or argon, where the atmosphere is continuously circulated through a catalyst system to remove oxygen and moisture to levels below 1 part per million (ppm).[5][6] This provides an ideal environment for the storage and manipulation of highly air-sensitive solids.[6][7]

Key Advantages:

-

Superior Atmospheric Purity: Offers the most rigorously controlled inert environment.[3]

-

Direct Manipulation: Allows for the use of standard laboratory equipment and techniques, such as weighing with a balance, within the inert atmosphere.[3][6]

Causality in Practice: When weighing a solid phosphine ligand, the glovebox is the preferred method. Direct exposure to the atmosphere, even for a short period, can lead to the formation of a layer of phosphine oxide on the surface of the solid. This not only introduces impurities but also alters the true mass of the active phosphine being weighed.

The Schlenk Line: Versatility for Reactions

A Schlenk line is a dual-manifold glassware apparatus that allows for the evacuation of air from a flask and its subsequent backfilling with an inert gas.[8][9] This technique is highly versatile and suitable for a wide range of reaction scales.[3]

Key Advantages:

-

Scalability: Can be used for reactions from the milligram to the kilogram scale.[3]

-

Flexibility: Accommodates a variety of glassware setups and manipulations via syringe and cannula techniques.[3]

Causality in Practice: When performing a reaction, the Schlenk line allows for the assembly of complex glassware setups that can be made inert. The ability to perform cycles of evacuation and backfilling ensures that the entire reaction system, including the headspace above the solvent, is free of oxygen before the air-sensitive phosphine is introduced.[8]

Table 1: Comparison of Glovebox and Schlenk Line Techniques[3]

| Feature | Glovebox | Schlenk Line |

| Atmosphere Control | Continuously maintained inert atmosphere (<1 ppm O₂/H₂O) | Inert atmosphere created in individual flasks via evacuate-refill cycles |

| Manipulation | Direct handling with integrated gloves | Indirect manipulation via septa with syringes and cannulas |

| Best Suited For | Storing and weighing air-sensitive solids, small-scale reactions | Wide range of reaction scales, reactions requiring reflux or complex glassware |

| Cost & Maintenance | Higher initial cost, regular catalyst maintenance | Lower initial cost, requires vacuum pump and inert gas source |

Diagram 1: Conceptual Workflow for Inert Atmosphere Techniques

Caption: Decision workflow for using a glovebox versus a Schlenk line.

Storage: Preserving the Integrity of Phosphine Compounds

Proper storage is crucial for maintaining the reactivity and purity of phosphine compounds. The primary goal is to protect them from oxygen and moisture.

General Storage Principles

-

Inert Atmosphere: All air-sensitive phosphines should be stored under an inert atmosphere of nitrogen or argon.[2]

-

Sealed Containers: Use well-sealed containers, such as Schlenk flasks or vials with septa, to prevent atmospheric contamination.[10]

-

Cool and Dark: Store in a cool, dark place to minimize thermal and photo-decomposition.[10] Many phosphines are stored in refrigerators or freezers.

-

Labeling: Clearly label all containers with the compound name, date of receipt or synthesis, and a clear indication of its air-sensitive nature.

Specific Storage Considerations

The physical state and inherent reactivity of the phosphine dictate the specific storage method.

| Compound Type | Recommended Storage | Rationale |

| Air-Stable Solids (e.g., Triphenylphosphine) | Tightly sealed container in a desiccator or dry cabinet. | Lower reactivity allows for less stringent storage, but protection from moisture is still important.[2] |

| Air-Sensitive Solids (e.g., Tri(tert-butyl)phosphine) | In a sealed container inside a glovebox.[7] | High reactivity necessitates the rigorously inert atmosphere of a glovebox.[5] |

| Air-Sensitive Liquids (e.g., Triethylphosphine) | In a Schlenk flask or Sure/Seal™ bottle under an inert atmosphere. | Allows for easy removal of aliquots via syringe without compromising the integrity of the bulk material. |

| Solutions of Phosphines | In a Schlenk flask with a greased glass stopper or a sealed vial with a septum. | Protects the dissolved phosphine from oxidation. The solvent should be thoroughly degassed before use.[5] |

Experimental Protocols: Step-by-Step Methodologies

The following protocols outline best practices for common manipulations of air-sensitive phosphines.

Protocol for Weighing an Air-Sensitive Solid Phosphine

This protocol assumes the use of a glovebox, which is the most reliable method.[3]

-

Preparation: Ensure the glovebox has a stable inert atmosphere with low oxygen and moisture levels. Place a clean, dry weighing boat or vial on the analytical balance inside the glovebox and tare it.

-

Transfer: Using a clean spatula, carefully transfer the desired amount of the solid phosphine from its storage container to the tared weighing vessel.

-

Sealing: Immediately and securely cap the storage container.

-

Recording: Record the mass of the phosphine.

-

Dissolution/Addition: The weighed solid can then be added directly to a reaction flask within the glovebox. If the reaction is to be performed on a Schlenk line, the solid should be added to a Schlenk flask, which is then sealed before being removed from the glovebox.[3]

Protocol for Transferring an Air-Sensitive Liquid Phosphine via Syringe

This protocol is for use with a Schlenk line.[11]

-

Preparation: Ensure the reaction flask is under a positive pressure of inert gas, vented through a bubbler. The bottle of liquid phosphine should have a septum-sealed cap (e.g., a Sure/Seal™ bottle).

-

Syringe Preparation: Take a clean, dry syringe and needle. Flush the syringe with inert gas by drawing a volume of gas from the headspace of a flask under inert atmosphere and expelling it.[11] Repeat this process three times.

-

Liquid Transfer: Pierce the septum of the phosphine bottle with the needle and insert the tip below the liquid level. Slowly draw the desired volume of liquid into the syringe.

-

Gas Buffer: Raise the needle tip into the headspace of the phosphine bottle and draw a small "buffer" of inert gas (approximately 0.1-0.2 mL) into the syringe.[12] This prevents the reactive liquid at the needle tip from being exposed to the atmosphere during transfer.

-

Injection: Pierce the septum of the reaction flask with the needle. First, inject the inert gas buffer, then slowly add the liquid phosphine to the reaction mixture.

-

Cleaning: Immediately after use, the syringe and needle should be quenched and cleaned according to appropriate laboratory procedures.

Diagram 2: Liquid Transfer Using a Syringe

Caption: Step-by-step process for transferring an air-sensitive liquid.

Quenching and Disposal: A Critical Final Step

Unused or residual phosphine compounds must be safely quenched before disposal. Phosphines can react violently with some oxidizing agents.

General Quenching Procedure

A common and generally safe method for quenching residual phosphines is slow oxidation.

-

Dilution: Dilute the phosphine-containing solution with a non-reactive solvent (e.g., toluene or THF) in a flask equipped with a stir bar.

-

Cooling: Cool the solution in an ice bath.

-

Slow Oxidation: Slowly and carefully add a mild oxidizing agent, such as a dilute solution of sodium hypochlorite (bleach), dropwise with vigorous stirring. An alternative is to bubble air through the solution slowly via a needle.

-

Monitoring: Monitor the reaction for any signs of exotherm.

-

Completion: Once the phosphine is fully oxidized to the less hazardous phosphine oxide, the resulting mixture can be disposed of as hazardous waste according to institutional guidelines.[13]

For pyrophoric phosphines or highly reactive reagents, a more cautious approach is necessary. This may involve quenching with a less reactive alcohol like isopropanol before the addition of water or an oxidizing agent.[14][15] Always consult the Safety Data Sheet (SDS) for the specific compound and follow all institutional safety protocols.

Conclusion

The successful use of air-sensitive phosphine compounds hinges on a thorough understanding of their reactivity and the meticulous application of inert atmosphere techniques. By embracing the principles of causality behind these procedures—from the necessity of a truly inert environment provided by a glovebox for weighing solids to the logic of the gas buffer in syringe transfers—researchers can ensure the integrity of their experiments, the purity of their products, and, most importantly, their safety in the laboratory.

References

- 1. Organophosphorus chemistry - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Air-free technique - Wikipedia [en.wikipedia.org]

- 5. molan.wdfiles.com [molan.wdfiles.com]

- 6. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]

- 7. reddit.com [reddit.com]

- 8. How We Can Develop Inert Atmosphere For A Chemical Reaction? Master Precise Atmospheric Control For Your Lab - Kintek Solution [kindle-tech.com]

- 9. chem.purdue.edu [chem.purdue.edu]

- 10. ossila.com [ossila.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. sarponggroup.com [sarponggroup.com]

- 14. chemistry.nd.edu [chemistry.nd.edu]

- 15. kgroup.du.edu [kgroup.du.edu]

The Gold Standard in Quantitative Analysis: A Technical Guide to Deuterated Internal Standards

Introduction: The Pursuit of Analytical Precision

In the landscape of analytical chemistry, particularly within pharmaceutical research and drug development, the demand for utmost accuracy and precision in quantitative analysis is non-negotiable. The complexity of biological matrices, coupled with the inherent variability of analytical instrumentation, presents significant challenges to achieving reliable and reproducible results. This technical guide provides an in-depth exploration of the core principles and practical applications of deuterated internal standards, the veritable "gold standard" for mitigating analytical variability in chromatography and mass spectrometry.[1][2]

Deuterated internal standards are stable isotope-labeled (SIL) analogues of the analyte of interest, where one or more hydrogen atoms have been replaced by their heavier, non-radioactive isotope, deuterium (²H or D).[3][4] This subtle yet powerful modification allows these standards to serve as ideal mimics for the target analyte throughout the entire analytical workflow, from sample preparation to detection.[3] By compensating for a wide array of potential errors, deuterated internal standards significantly enhance the robustness, accuracy, and reliability of quantitative data, a cornerstone of regulatory submissions and pivotal research findings.[5][6]

Core Principles: Why Deuterated Standards Excel

The fundamental value of a deuterated internal standard lies in its near-identical physicochemical properties to the target analyte.[7] This chemical congruity ensures that both the analyte and the standard experience similar fates during the analytical process. The key advantages conferred by these properties are:

-

Correction for Matrix Effects: Biological samples such as plasma, urine, and tissue homogenates are complex mixtures containing numerous endogenous components.[5] These components can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to ion suppression or enhancement—collectively known as matrix effects.[5][8] Since a deuterated internal standard co-elutes with the analyte and possesses nearly identical ionization characteristics, it is affected by the matrix in the same way.[7] This allows for an accurate normalization of the analyte's signal, providing a true measure of its concentration.[6]

-

Compensation for Sample Preparation Variability: The journey from a raw biological sample to a clean extract ready for injection is fraught with potential for analyte loss. Steps like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) can have inconsistent recoveries.[5] By introducing a known quantity of the deuterated internal standard at the very beginning of the sample preparation process, any losses incurred will affect both the analyte and the standard proportionally.[3][7] Consequently, the ratio of the analyte to the internal standard remains constant, ensuring accurate quantification despite variations in extraction efficiency.[7]

-

Normalization of Instrumental Fluctuations: Minor variations in injection volume and the response of the mass spectrometer can introduce imprecision in analytical measurements.[7] The use of a deuterated internal standard effectively normalizes these instrumental inconsistencies, leading to more precise and reproducible results across different samples and analytical runs.[6]

The principle of using a deuterated internal standard is a cornerstone of isotope dilution mass spectrometry (IDMS), a powerful technique for achieving high-accuracy quantitative measurements.[7]

The Mechanism of Correction: A Visual Representation

The following diagram illustrates the logical workflow of how a deuterated internal standard corrects for analytical variability at different stages of the process.

Caption: Logical workflow demonstrating how deuterated standards correct for analytical variability.

Practical Implementation: A Step-by-Step Protocol

The successful implementation of deuterated internal standards requires a meticulous and validated workflow. The following protocol outlines a typical procedure for the quantitative analysis of a target analyte in a biological matrix (e.g., plasma) using LC-MS/MS.

Experimental Protocol: Quantitative Analysis using a Deuterated Internal Standard

1. Preparation of Stock and Working Solutions:

-

Analyte Stock Solution (1 mg/mL): Accurately weigh the reference standard of the analyte and dissolve it in a suitable organic solvent (e.g., methanol, acetonitrile) to achieve a final concentration of 1 mg/mL.

-

Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a separate stock solution of the deuterated internal standard in the same manner.

-

Analyte Working Solutions for Calibration Curve: Perform serial dilutions of the analyte stock solution with an appropriate solvent mixture (e.g., 50:50 acetonitrile/water) to create a series of working solutions for spiking into the matrix to generate the calibration curve.

-

IS Working Solution: Dilute the IS stock solution to a concentration that will yield a consistent and robust response in the mass spectrometer when added to the samples.

2. Preparation of Calibration Standards and Quality Controls (QCs):

-

Calibration Curve: Spike a set of at least six to eight non-zero concentrations of the analyte working solutions into blank biological matrix to create calibration standards that cover the expected concentration range of the study samples.[9] This should include a lower limit of quantification (LLOQ) and an upper limit of quantification (ULOQ).[9]

-

Quality Controls (QCs): Prepare QCs at a minimum of three concentration levels (low, medium, and high) within the calibration range by spiking the analyte into the blank biological matrix from a separate stock solution than that used for the calibration standards.

3. Sample Preparation (using Protein Precipitation as an example):

-

To a 100 µL aliquot of each calibration standard, QC, and unknown sample in a microcentrifuge tube, add a fixed volume (e.g., 25 µL) of the IS working solution. Vortex briefly.

-

Add a protein precipitating agent (e.g., 300 µL of acetonitrile or methanol, sometimes containing zinc sulfate) to each tube.[10]

-

Vortex vigorously for approximately 1-2 minutes to ensure complete protein precipitation.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature.

-

Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Inject the reconstituted samples onto the LC-MS/MS system.

-

The analyte and the deuterated internal standard will be chromatographically separated from other matrix components.

-

The mass spectrometer will be set to monitor specific mass transitions for both the analyte and the internal standard (Selected Reaction Monitoring - SRM, or Multiple Reaction Monitoring - MRM).

5. Data Processing and Quantification:

-

Integrate the peak areas for both the analyte and the internal standard in each chromatogram.

-

Calculate the peak area ratio of the analyte to the internal standard for all calibration standards, QCs, and unknown samples.

-

Generate a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically applied.

-

Determine the concentration of the analyte in the QCs and unknown samples by interpolating their peak area ratios from the calibration curve.[11]

Key Considerations and Best Practices

While deuterated internal standards are incredibly powerful, their effective use hinges on several critical factors.

Selection of the Deuterated Internal Standard

The choice of a suitable deuterated internal standard is paramount for the development of a robust analytical method. Key considerations include:

-

Isotopic Purity: The isotopic enrichment of the deuterated standard should be high, typically ≥98%.[6] High purity minimizes the contribution of the unlabeled analyte from the internal standard solution, which is crucial for the accurate measurement of low concentrations.[2]

-

Mass Shift: A sufficient mass difference between the analyte and the internal standard is necessary to prevent spectral overlap from the natural isotopic abundance of the analyte. A mass increase of at least 3 Da is generally recommended.[12][13]

-

Stability of Deuterium Labels: The deuterium atoms should be placed on chemically stable positions within the molecule, such as aliphatic or aromatic carbons, to prevent back-exchange with hydrogen atoms from the solvent or matrix.[5][12] Labeling on exchangeable sites like -OH or -NH groups should be avoided.[5][12]

-

Co-elution: Ideally, the deuterated internal standard should co-elute with the analyte to ensure that both experience the same matrix effects at the point of elution.[13]

Understanding and Mitigating Isotope Effects

The substitution of hydrogen with deuterium, while chemically subtle, can introduce measurable differences in physicochemical properties, leading to "isotope effects."

-

Chromatographic Isotope Effect: Deuterated compounds can sometimes exhibit slightly different retention times in liquid chromatography compared to their non-deuterated counterparts.[1][10] This is often due to minor differences in polarity and molecular interactions with the stationary phase.[1] While often negligible, a significant chromatographic shift can compromise the accuracy of matrix effect correction if the analyte and internal standard elute into regions with different levels of ion suppression or enhancement.[1][8]

-

Kinetic Isotope Effect (KIE): The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[2] If the cleavage of this bond is the rate-determining step in a metabolic pathway, the deuterated compound will be metabolized more slowly.[2] While this can be a challenge in some analytical scenarios, it is also a principle that is strategically exploited in drug development to create more metabolically stable drugs.[2]

The following table summarizes some key quantitative parameters related to the use of deuterated internal standards.

| Parameter | Typical Value/Recommendation | Rationale |

| Isotopic Purity | ≥ 98% | Minimizes interference from unlabeled analyte present in the IS solution.[6] |

| Chemical Purity | > 99% | Ensures that the response is from the intended standard and not impurities. |

| Mass Shift | ≥ 3 Da | Avoids spectral overlap with the natural isotopic distribution of the analyte.[12][13] |

| Chromatographic Shift (ΔtR) | As close to zero as possible | Ensures co-elution and identical experience of matrix effects.[1] |

Method Validation

Any analytical method employing a deuterated internal standard must be rigorously validated according to guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][11] Key validation parameters include:

-

Selectivity and Specificity

-

Accuracy and Precision

-

Calibration Curve and Range

-

Recovery

-

Matrix Effect

-

Stability (in matrix and solution)

A summary of typical acceptance criteria for these parameters is presented in the table below.

| Validation Parameter | Acceptance Criteria (Typical) |

| Accuracy | Within ±15% of the nominal concentration (±20% at the LLOQ) |

| Precision (%RSD) | ≤15% (≤20% at the LLOQ) |

| Calibration Curve (r²) | ≥ 0.99 |

| Matrix Effect | The coefficient of variation of the IS-normalized matrix factor should be ≤15% |

| Stability | Analyte concentration within ±15% of the nominal concentration |

Troubleshooting Common Issues

Even with careful planning, challenges can arise when using deuterated internal standards.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Poor Precision/Accuracy | - Inconsistent sample preparation- Inappropriate IS concentration- Significant chromatographic shift | - Optimize and standardize the extraction procedure- Adjust IS concentration to be within the linear range of the detector- Modify chromatographic conditions to achieve co-elution |

| IS Signal Loss or Drift | - Instability of the IS in solution or matrix- H/D back-exchange- Adsorption to vials or tubing | - Investigate stability under different storage conditions- Ensure deuterium labels are on non-exchangeable positions- Use silanized glassware or different vial materials |

| Inaccurate Quantification at LLOQ | - Contribution from unlabeled analyte in the IS | - Use an IS with higher isotopic purity- Account for the contribution through calculations if necessary |

Conclusion: Ensuring Data Integrity and Confidence

Deuterated internal standards are indispensable tools in modern analytical chemistry, providing an unparalleled level of accuracy and precision in quantitative analysis.[2] Their ability to mimic the behavior of the target analyte allows for the effective correction of variability arising from complex matrices and analytical processes.[3][6] A thorough understanding of the core principles, meticulous implementation of validated protocols, and an awareness of potential challenges such as isotope effects are essential for leveraging the full power of this technique. For researchers, scientists, and drug development professionals, the proper use of deuterated internal standards is not merely a best practice but a fundamental requirement for ensuring the integrity, reliability, and defensibility of their analytical data.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. shimadzu.at [shimadzu.at]

- 5. m.youtube.com [m.youtube.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. researchgate.net [researchgate.net]

- 8. waters.com [waters.com]

- 9. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Tips for Preparing Calibration Curve Standards and Avoiding Sources of Error [discover.restek.com]

- 13. chem.washington.edu [chem.washington.edu]

Methodological & Application

Application Note & Protocol: Tri-iso-propyl-d21-phosphine Carbon Disulfide Complex-d21 as a Novel Internal Standard for Quantitative ³¹P NMR Spectroscopy

Introduction: The Imperative for Precision in Quantitative NMR

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy stands as a powerful analytical technique, offering the ability to determine the concentration and purity of substances with high accuracy and precision.[1][2] The fundamental principle of qNMR is that the integrated area of a nuclear resonance signal is directly proportional to the number of nuclei contributing to that signal.[3] Unlike many chromatographic methods, qNMR can be a primary ratio method, allowing for the determination of a substance's purity without the need for an identical reference standard of the analyte.[4] This is achieved by comparing the integral of an analyte's signal to that of a co-dissolved internal standard (IS) of known purity and concentration.[3]

The choice of an internal standard is therefore the cornerstone of a robust qNMR assay.[5] An ideal IS must satisfy several stringent criteria:

-

High Purity: The chemical and isotopic purity of the IS must be accurately known to ensure reliable quantification.[5]

-

Chemical Stability: It must be inert and not react with the analyte, solvent, or trace impurities.

-

Signal Resolution: It should exhibit a simple, sharp signal in a region of the NMR spectrum that is free from any analyte or impurity signals.[5]

-

Solubility: The IS must be fully soluble in the deuterated solvent used for the analysis.[5]

-

Appropriate Relaxation Times: Its spin-lattice relaxation time (T₁) should not be excessively long, to allow for reasonable experiment times.

This application note introduces Tri-iso-propyl-d21-phosphine carbon disulfide complex-d21 as a promising internal standard, particularly for quantitative Phosphorus-31 (³¹P) NMR applications. Its unique properties, stemming from near-complete deuteration and a single phosphorus atom, offer significant advantages for the quantification of phosphorus-containing compounds such as organophosphorus reagents, APIs, and metabolites.

The Case for a Deuterated Phosphine Adduct

The use of ³¹P NMR for quantitative analysis is attractive due to its wide chemical shift range (approximately 2000 ppm) and the fact that ³¹P is a spin-1/2 nucleus with 100% natural abundance, often yielding sharp, simple spectra.[6] Deuterated solvents, essential for ¹H NMR to avoid large solvent signals, do not contain phosphorus, thus eliminating solvent interference in ³¹P NMR.[6]

This compound presents several key advantages:

-

Elimination of ¹H Signals: With an isotopic enrichment of 98 atom % D, the residual proton signals from the isopropyl groups are negligible.[5] This is highly advantageous when quantifying analytes that have signals in the aliphatic region of the ¹H spectrum, as it removes the possibility of overlapping signals from the standard.

-

A Single, Sharp Quantification Signal: The molecule contains a single phosphorus atom, which gives rise to a single sharp singlet in a proton-decoupled ³¹P NMR spectrum. This simplicity is ideal for accurate integration.

-

Favorable Chemical Shift: The formation of an adduct with carbon disulfide shifts the ³¹P signal significantly downfield from that of the parent phosphine, into a region that is often clear of other organophosphorus signals.

Section 1: Characterization of the Internal Standard

Before use in quantitative analysis, the internal standard itself must be thoroughly characterized. The following table summarizes the key properties of this compound.

| Property | Value | Source / Comment |

| Full Chemical Name | This compound | - |

| CAS Number | 1219798-41-0 | [5] |

| Molecular Formula | C₁₀D₂₁PS₂ | Calculated |

| Molecular Weight | 257.50 g/mol | [5] |

| Isotopic Enrichment | 98 atom % D | [5] |

| Appearance | Solid | General observation for similar adducts |

| ³¹P Chemical Shift (δ) | To be determined experimentally | Expected to be in the phosphine sulfide region. |

| Storage Conditions | Store at room temperature. | [5] |

| Stability | Stable under recommended storage conditions. Re-analyze after 3 years. | [5] |

Section 2: Protocol for Validation and Implementation

As with any new analytical standard, a validation protocol must be followed to ensure its suitability for the intended application. This section provides a comprehensive workflow for validating this compound in your laboratory.

Workflow for Standard Validation

The following diagram outlines the necessary steps to qualify the deuterated complex as a qNMR internal standard for a specific application.

Caption: Workflow for qualifying and using a new qNMR internal standard.

Experimental Protocols

2.2.1 Materials and Equipment

-

This compound (IS)

-

High-purity analyte

-

Deuterated NMR solvents (e.g., CDCl₃, DMSO-d₆, Acetonitrile-d₃)

-